molecular formula C12H3Br7O B107978 2,2',3,4,4',5',6-Heptabromodiphenyl ether CAS No. 207122-16-5

2,2',3,4,4',5',6-Heptabromodiphenyl ether

Cat. No. B107978
M. Wt: 722.5 g/mol
InChI Key: ILPSCQCLBHQUEM-UHFFFAOYSA-N
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Description

2,2',3,4,4',5',6-Heptabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), which are compounds used as flame retardants in a variety of consumer products. These compounds have raised environmental concerns due to their persistence and potential for bioaccumulation and toxicity. While the provided papers do not directly discuss 2,2',3,4,4',5',6-heptabromodiphenyl ether, they do provide insights into the bromination of related compounds and the behavior of brominated ethers in chemical reactions.

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be complex, involving multiple steps and potential side reactions. Paper describes the bromination of 2-methoxydiphenyl ether to produce tetrabrominated 2-methoxydiphenyl ethers. The study achieved a major product with a high degree of selectivity (approximately 90%), along with minor by-products including hydroxylated BDEs. These results suggest that the synthesis of highly brominated diphenyl ethers, such as 2,2',3,4,4',5',6-heptabromodiphenyl ether, would require careful control of reaction conditions to minimize the formation of undesired by-products.

Molecular Structure Analysis

The molecular structure of brominated diphenyl ethers is characterized by the presence of bromine atoms attached to the aromatic rings. The position and number of these bromine atoms can significantly influence the physical and chemical properties of the compound. In paper , the molecular structure of iron carbonyl complexes with a bicyclic ether is determined using X-ray crystallography, highlighting the importance of structural analysis in understanding the behavior of such compounds. Although this paper does not directly analyze PBDEs, it underscores the utility of crystallography in elucidating the structure of complex organic molecules.

Chemical Reactions Analysis

Brominated diphenyl ethers can participate in various chemical reactions, often influenced by the presence of bromine substituents. Paper discusses the co-oligomerization of alkynes with enol ethers in the presence of a cobalt catalyst, leading to the formation of 1-alkoxy-1,3,5-trienes. While this paper does not deal with PBDEs, it provides insight into the types of reactions that ethers can undergo, which may be relevant for understanding the reactivity of brominated diphenyl ethers under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diphenyl ethers like 2,2',3,4,4',5',6-heptabromodiphenyl ether are influenced by their high degree of bromination. These properties include high thermal stability, lipophilicity, and resistance to degradation, which contribute to their persistence in the environment. The papers provided do not directly discuss the properties of heptabromodiphenyl ether, but the synthesis and structural analysis in papers and imply that the physical and chemical properties of such compounds are complex and require detailed study to fully understand their behavior and impact.

Scientific Research Applications

Environmental Contamination and Occupational Exposure

Polybrominated diphenyl ethers (PBDEs), including 2,2',3,4,4',5',6-heptabromodiphenyl ether, are utilized as additives in polymers and textiles to prevent fire development. These compounds have become widespread environmental contaminants due to their production, use, lipophilic characteristics, and persistence. A study conducted on Swedish workers found significant occupational exposure to PBDEs, including 2,2',3,4,4',5',6-heptabromodiphenyl ether, especially in workers at electronics dismantling plants. The study highlights the bioavailability of this compound and its potential health implications for workers in certain industries (Sjödin et al., 1999).

Flame Retardant and Commercial Usage

2,2',3,4,4',5',6-Heptabromodiphenyl ether is a significant component of commercial octabromodiphenyl ether mixtures used as flame retardants. Its presence in technical mixtures and environmental samples led to its inclusion in Annex A of the Stockholm Convention. This classification emphasizes its environmental and health significance and the need for monitoring and control measures (Konstantinov et al., 2011).

Effects on Human Health

Research has identified metabolites of PBDEs, including 2,2',3,4,4',5',6-heptabromodiphenyl ether, in human blood samples. These findings raise concerns about the potential health effects of these compounds due to their structural similarity to thyroid hormones and their interference with endocrine balance. The research underscores the importance of studying these compounds to understand their toxicological properties and impacts on human health (Rydén et al., 2012).

Detection and Analysis in Materials

2,2',3,4,4',5',6-Heptabromodiphenyl ether has been quantified in various materials, such as plastics and electronic products, through analytical methods like gas chromatography and mass spectrometry. These studies are crucial for understanding the distribution of PBDEs in consumer products and their potential environmental and health impacts (Bi̇ni̇ci̇ et al., 2013).

Molecular Interactions and Environmental Impact

Research has also focused on the binding characteristics of hydroxylated metabolites of PBDEs, including 2,2',3,4,4',5',6-heptabromodiphenyl ether, with thyroid transporters. This research provides insights into the environmental pollutants' molecular interactions and their potential effects on the endocrine system (Wei et al., 2019).

Safety And Hazards

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is a hepatotoxic polybrominated diphenyl ester (PBDE) that is commonly used as a flame retardant . It is also sometimes found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPSCQCLBHQUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052693
Record name 2,2',3,4,4',5',6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS RN

207122-16-5
Record name 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207122-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',6,6'-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5',6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2',3,4,4',5',6-Heptabromodiphenyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
S Rayne, P Wan, M Ikonomou - Environment international, 2006 - Elsevier
The photochemistry of a major commercial polybrominated diphenyl ether (PBDE) flame retardant congener, 2,2′,4,4′,5,5′-hexabromodiphenyl ether (BDE153), was investigated in …
Number of citations: 90 www.sciencedirect.com
J Björklund - 2003 - Citeseer
avh 021229b text Page 1 i Gas Chromatography and Mass Spectrometry of Polybrominated Diphenyl Ethers Jonas Björklund A Department of Analytical Chemistry Stockholm …
Number of citations: 16 citeseerx.ist.psu.edu
MPB Espino, JN Leon - Microchemical Journal, 2014 - Elsevier
This study describes an analytical method that involves ultrasonication extraction and chromatoprobe injection–gas chromatography–mass spectrometry (GC–MS) in the determination …
Number of citations: 10 www.sciencedirect.com
A Konstantinov, B Chittim, D Potter, J Klein, N Riddell… - Chemosphere, 2011 - Elsevier
Commercial octabromodiphenyl ether mixtures, containing hexabromodiphenyl ethers and heptabromodiphenyl ethers were listed in Annex A of the Stockholm Convention on May …
Number of citations: 4 www.sciencedirect.com
P Eriksson, N Johansson, H Viberg, C Fischer… - 2004 - osti.gov
Recently we have reported that certain PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (PBDE 47), 2,2',4,4',5- pentabromodiphenyl ether (PBDE 99), 2,2',4,4',5,5'-hexabromodiphenyl …
Number of citations: 19 www.osti.gov
H Fromme, B Hilger, E Kopp, M Miserok… - Environment international, 2014 - Elsevier
Brominated flame retardants (BFRs) are used in a wide variety of products such as electronic devices, upholstery and carpets and in insulation boards. The study presented here aimed …
Number of citations: 196 www.sciencedirect.com
J Choi, S Fujimaki, K Kitamura… - Environmental …, 2003 - ACS Publications
Human adipose samples collected in Tokyo, Japan in 1970 and 2000 were analyzed for the presence of polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and …
Number of citations: 202 pubs.acs.org
H Viberg, N Johansson, A Fredriksson… - Toxicological …, 2006 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs), used as flame retardants, have been shown to be increasing in the environment and in human mother's milk. We have earlier reported that …
Number of citations: 238 academic.oup.com
C Thomsen, E Lundanes, G Becher - Journal of Environmental …, 2001 - pubs.rsc.org
Brominated flame retardants (BFRs) are widely used in plastics, textile coatings, electrical appliances and printed circuit boards to prohibit the development of fires. In order to …
Number of citations: 228 pubs.rsc.org
HM Stapleton, RJ Letcher, JE Baker - Environmental science & …, 2004 - ACS Publications
Polybrominated diphenyl ether (PBDE) congener patterns in biota are often enriched in tetra-, penta-, and hexabrominated diphenyl ethers, which is believed to result from the use of …
Number of citations: 409 pubs.acs.org

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